molecular formula C10H5ClN2O3 B13025830 4-Chloro-8-nitroquinoline-3-carbaldehyde

4-Chloro-8-nitroquinoline-3-carbaldehyde

Cat. No.: B13025830
M. Wt: 236.61 g/mol
InChI Key: XOTPGLGYBVOINP-UHFFFAOYSA-N
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Description

4-Chloro-8-nitroquinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a chloro group at the 4th position, a nitro group at the 8th position, and an aldehyde group at the 3rd position of the quinoline ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 4-Chloro-8-nitroquinoline-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 4-chloroquinoline, followed by formylation to introduce the aldehyde group at the 3rd position. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and formylation reagents such as Vilsmeier-Haack reagent for the aldehyde introduction .

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity. Catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline are often employed to facilitate the reactions .

Chemical Reactions Analysis

4-Chloro-8-nitroquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include aqueous ethanol as a green solvent, copper salts, and proline as a ligand and proton source . Major products formed from these reactions include 4-amino-8-nitroquinoline-3-carbaldehyde and 4-chloro-8-aminoquinoline-3-carbaldehyde .

Scientific Research Applications

4-Chloro-8-nitroquinoline-3-carbaldehyde has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific diseases.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-8-nitroquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially disrupting their normal functions .

Comparison with Similar Compounds

4-Chloro-8-nitroquinoline-3-carbaldehyde can be compared with other similar compounds such as:

    2-Chloroquinoline-3-carbaldehyde: Similar in structure but with the chloro group at the 2nd position.

    8-Nitroquinoline-3-carbaldehyde: Lacks the chloro group at the 4th position.

    4-Chloroquinoline-3-carbaldehyde: Lacks the nitro group at the 8th position

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C10H5ClN2O3

Molecular Weight

236.61 g/mol

IUPAC Name

4-chloro-8-nitroquinoline-3-carbaldehyde

InChI

InChI=1S/C10H5ClN2O3/c11-9-6(5-14)4-12-10-7(9)2-1-3-8(10)13(15)16/h1-5H

InChI Key

XOTPGLGYBVOINP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)[N+](=O)[O-])C=O)Cl

Origin of Product

United States

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